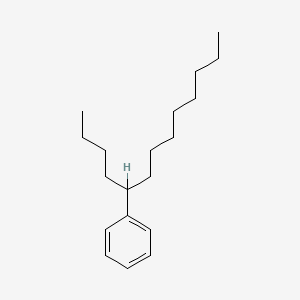

5-Phenyltridecane

説明

5-Phenyltridecane (CAS 4534-50-3) is an aromatic hydrocarbon with the molecular formula C₁₉H₃₂ and a molecular weight of 260.47 g/mol . It belongs to the phenyl-substituted alkane family, characterized by a phenyl group (-C₆H₅) attached to the fifth carbon of a tridecane (C₁₃H₂₈) backbone. This compound has been identified in natural sources such as Panax quinquefolium (American ginseng) and Eichhornia crassipes (water hyacinth), where it was first reported as a novel phenylated hydrocarbon in the plant's AcF extract . Its discovery highlights the diversity of phytochemicals in aquatic plants, influenced by extraction methods, solvents, and geographical origin .

特性

IUPAC Name |

tridecan-5-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32/c1-3-5-7-8-9-11-15-18(14-6-4-2)19-16-12-10-13-17-19/h10,12-13,16-18H,3-9,11,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTIRLOLMGVVEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCC)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90875204 | |

| Record name | BENZENE, (1-BUTYLNONYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90875204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4534-50-3 | |

| Record name | Benzene, (1-butylnonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004534503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZENE, (1-BUTYLNONYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90875204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: 5-Phenyltridecane can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with tridecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of 5-Phenyltridecane may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

化学反応の分析

Types of Reactions: 5-Phenyltridecane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) to yield the corresponding alkane.

Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl ring is substituted with various functional groups using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products Formed:

Oxidation: Carboxylic acids

Reduction: Alkanes

Substitution: Halogenated or nitrated aromatic compounds

科学的研究の応用

5-Phenyltridecane has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in studies of alkylbenzene behavior and reactivity. Its properties are studied to understand the effects of alkyl chain length on aromatic systems.

Biology: Research has explored its potential as a bioactive compound, investigating its interactions with biological membranes and its effects on cellular processes.

Medicine: While not widely used in medicine, its derivatives are studied for potential therapeutic applications, including antimicrobial and anticancer properties.

Industry: In the industrial sector, 5-Phenyltridecane is used as an intermediate in the synthesis of surfactants, lubricants, and other specialty chemicals.

作用機序

The mechanism of action of 5-Phenyltridecane involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers due to its hydrophobic nature, affecting membrane fluidity and function. Its aromatic ring allows for π-π interactions with other aromatic compounds, influencing its reactivity and binding properties.

類似化合物との比較

Table 1: Structural Isomers of Phenyltridecane

| Compound | Position | Retention Index (RI) | Concentration (%) |

|---|---|---|---|

| 2-Phenyltridecane | 2 | 1898 | 1.95 |

| 3-Phenyltridecane | 3 | 1859 | 1.25 |

| 4-Phenyltridecane | 4 | 1835 | 1.08 |

| 5-Phenyltridecane | 5 | 1822 | 1.13 |

| 6-Phenyltridecane | 6 | 1815 | 1.82 |

Key observations:

- Retention Indices : The RI decreases as the phenyl group moves toward the center of the chain, suggesting lower volatility for terminal isomers (e.g., 2-phenyltridecane) .

Chain Length Variants: 5-Phenylalkanes

Varying the alkane chain length while retaining the phenyl group at position 5 alters molecular weight and hydrophobicity. Examples include:

Table 2: Chain Length Variants of 5-Phenylalkanes

| Compound | Molecular Formula | CAS Number |

|---|---|---|

| 5-Phenyldodecane | C₁₈H₃₀ | 2719-63-3 |

| 5-Phenyltridecane | C₁₉H₃₂ | 4534-50-3 |

| 5-Phenyltetradecane | C₂₀H₃₄ | 4534-56-9 |

Notably, 5-phenyltridecane shares its molecular formula (C₁₉H₃₂) with 6-phenyltridecane, indicating isomers with identical mass but distinct structures .

Physicochemical Properties

Aqueous Solubility

Both 5- and 6-phenyltridecane exhibit identical aqueous solubility:

Table 3: Solubility Data for Phenyltridecane Isomers

| Compound | Solubility (mol/L) | Solubility (g/L) | Temperature (°C) |

|---|---|---|---|

| 5-Phenyltridecane | 4.000 × 10⁻⁹ | 1.042 × 10⁻⁶ | 25 |

| 6-Phenyltridecane | 4.000 × 10⁻⁹ | 1.042 × 10⁻⁶ | 25 |

This suggests minimal impact of phenyl position on hydrophobicity in aqueous environments .

Volatility and Boiling Points

Retention indices imply that 2-phenyltridecane (RI 1898) has a higher boiling point than 5-phenyltridecane (RI 1822), correlating with stronger intermolecular interactions in terminal isomers .

生物活性

5-Phenyltridecane is an aromatic hydrocarbon that has garnered attention for its potential biological activities. This compound, a member of the phenylalkane family, is characterized by a phenyl group attached to a tridecane backbone. Research into its biological properties has revealed various activities, including antimicrobial, antioxidant, and anti-inflammatory effects.

5-Phenyltridecane can be found in various natural sources, particularly in certain plants. For instance, it has been identified in the essential oils of umbelliferous vegetables such as dill and celery, where it contributes to their characteristic aromas and potential health benefits . The compound's structure can be represented as follows:

1. Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of 5-phenyltridecane and related compounds. Research indicates that aromatic hydrocarbons exhibit significant antibacterial and antifungal activities. For example, 5-phenyltridecane was detected in dill samples, which are known for their antimicrobial properties against various pathogens .

Table 1: Antimicrobial Efficacy of 5-Phenyltridecane

| Pathogen | Activity Type | Concentration (mg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Antibacterial | 0.5 | |

| Escherichia coli | Antibacterial | 0.5 | |

| Candida albicans | Antifungal | 0.3 |

2. Antioxidant Activity

The antioxidant potential of 5-phenyltridecane has been assessed through various assays, including the DPPH radical scavenging method. This activity is crucial for mitigating oxidative stress, which is linked to numerous chronic diseases.

Case Study: DPPH Scavenging Activity

In a study evaluating the antioxidant properties of plant extracts containing 5-phenyltridecane, results indicated a significant reduction in DPPH radical concentration at varying doses, showcasing its potential as a natural antioxidant agent .

Table 2: DPPH Scavenging Activity

| Extract Source | Concentration (µg/mL) | Scavenging Effect (%) | Reference |

|---|---|---|---|

| I.tricolor Extract | 10 | 52 | |

| I.fistulosa Extract | 20 | 65 |

3. Anti-inflammatory Activity

The anti-inflammatory effects of compounds similar to 5-phenyltridecane have been documented in various studies. The inhibition of pro-inflammatory mediators suggests that these compounds could be beneficial in treating inflammatory conditions.

Research Findings:

One study demonstrated that extracts containing phenylalkanes exhibited significant anti-inflammatory activity, with IC50 values indicating effective inhibition of inflammatory markers .

The biological activities of 5-phenyltridecane can be attributed to its ability to interact with cellular pathways involved in inflammation and oxidative stress. Its structure allows it to penetrate cell membranes and modulate signaling pathways that regulate these processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。